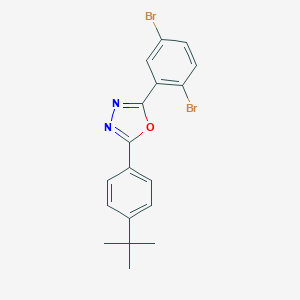![molecular formula C9H18BNO2 B296042 2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)
2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine, commonly known as DEPCP, is a boronic acid derivative that has gained attention in scientific research due to its unique properties. DEPCP is a white crystalline solid that is soluble in most organic solvents. Its chemical formula is C11H20BNO3, and its molecular weight is 225.09 g/mol.
Mecanismo De Acción
The mechanism of action of DEPCP is not fully understood. It is known to act as a boronic acid derivative, which can interact with biomolecules such as nucleic acids and proteins. DEPCP has been shown to inhibit the activity of serine proteases, which are enzymes that play a role in various physiological processes. DEPCP has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects:
DEPCP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells. DEPCP has also been shown to induce apoptosis, which is programmed cell death. DEPCP has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. DEPCP has been shown to have anti-inflammatory effects, which can be beneficial in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEPCP has several advantages for lab experiments. It is a boronic acid derivative, which can interact with biomolecules such as nucleic acids and proteins. DEPCP has been shown to have various biochemical and physiological effects, which can be beneficial in various research areas. DEPCP is also relatively easy to synthesize. However, there are also limitations to using DEPCP in lab experiments. DEPCP is a boronic acid derivative, which can interact with various biomolecules, making it difficult to determine its specific target. DEPCP can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for DEPCP research. DEPCP has been shown to have various biochemical and physiological effects, which can be beneficial in various research areas. Future research could focus on determining the specific targets of DEPCP. This could be done using techniques such as proteomics and genomics. Future research could also focus on developing new boron-containing compounds using DEPCP as a ligand. DEPCP could also be used in the development of new boronic acid-based sensors for the detection of biomolecules. Additionally, DEPCP could be used in the development of new anti-inflammatory drugs.
Métodos De Síntesis
DEPCP can be synthesized using a simple three-step process. The first step involves the reaction of pyrrolidine with diethylcarbamoyl chloride in the presence of a base such as triethylamine. This results in the formation of N,N-diethylcarbamoylpyrrolidine. In the second step, the boronic acid pinacol ester is reacted with 2-chloro-1,3-dimethylimidazolinium chloride in the presence of a base such as potassium carbonate. This results in the formation of 2-chloro-1,3-dimethylimidazolinium boronate. In the final step, N,N-diethylcarbamoylpyrrolidine is reacted with 2-chloro-1,3-dimethylimidazolinium boronate in the presence of a base such as cesium carbonate. This results in the formation of DEPCP.
Aplicaciones Científicas De Investigación
DEPCP has been widely used in scientific research due to its unique properties. It has been used as a ligand for the synthesis of boron-containing compounds. It has also been used in the development of boron-based fluorescent probes for the detection of nucleic acids and proteins. DEPCP has been used as a boronic acid catalyst in the synthesis of chiral compounds. It has also been used in the development of boronic acid-based sensors for the detection of glucose and other biomolecules.
Propiedades
Fórmula molecular |
C9H18BNO2 |
|---|---|
Peso molecular |
183.06 g/mol |
Nombre IUPAC |
diethylboranyl pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H18BNO2/c1-3-10(4-2)13-9(12)8-6-5-7-11-8/h8,11H,3-7H2,1-2H3 |
Clave InChI |
LNAFOZVHVLBQGW-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)OC(=O)C1CCCN1 |
SMILES canónico |
B(CC)(CC)OC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




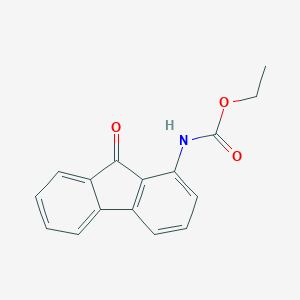
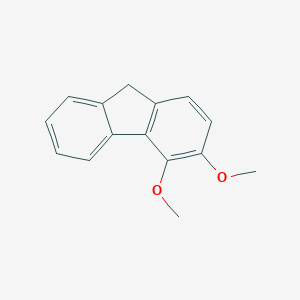
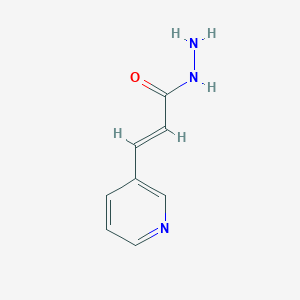
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
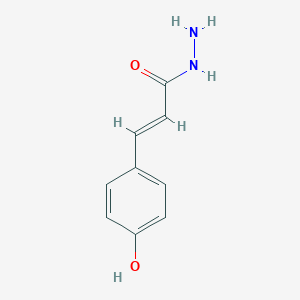

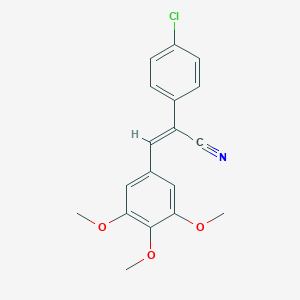
![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)

![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
